molecular formula C18H14ClF3N2O2 B3038998 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one CAS No. 946387-08-2

4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B3038998
CAS No.: 946387-08-2
M. Wt: 382.8 g/mol
InChI Key: VNUZJHTVQVWOOO-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by a heterocyclic core with distinct substituents. The chloro group at position 4, methyl at position 1, phenyl at position 2, and the phenoxymethyl group bearing a trifluoromethyl (CF₃) moiety at position 5 define its structural uniqueness. The CF₃ group is notable for its electron-withdrawing nature and lipophilicity, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs . Pyrazol-3-one derivatives are widely studied for pharmaceutical applications, including kinase inhibition and antimicrobial activity, though specific data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

4-chloro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O2/c1-23-15(11-26-14-9-5-6-12(10-14)18(20,21)22)16(19)17(25)24(23)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUZJHTVQVWOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Cl)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118382
Record name 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946387-08-2
Record name 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946387-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The chloro group is typically introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group can be added via a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Attachment of the Trifluoromethylphenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 3-(trifluoromethyl)phenol under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, the use of more efficient catalysts, and the optimization of reaction conditions to minimize by-products and purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrazolone ring or the phenyl group, potentially leading to the formation of dihydropyrazolones or cyclohexyl derivatives.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a range of functionalized pyrazolones.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by a pyrazolone backbone with various substituents, including a chloro group and a trifluoromethyl phenoxy group. Its molecular formula is C18H18ClF3N4O4C_{18}H_{18}ClF_3N_4O_4, with a molecular weight of approximately 478.9 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an attractive candidate for drug development.

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the treatment of various diseases.

Antidiabetic Activity

Research indicates that derivatives of this compound exhibit antidiabetic properties. For instance, studies have shown that certain analogs can improve glycemic control and enhance insulin sensitivity in diabetic models. A notable case study involved the synthesis of derivatives that demonstrated significant reductions in blood glucose levels in diabetic rats, suggesting their potential as oral hypoglycemic agents .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Its ability to inhibit specific kinase pathways associated with tumor growth has been documented. In vitro studies revealed that it induces apoptosis in cancer cell lines, thereby reducing cell viability. A comprehensive study showed a dose-dependent response in various cancer types, highlighting its potential as an anticancer drug candidate .

The biological activity of 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one is attributed to its structural features.

Enzyme Inhibition

This compound acts as an inhibitor of several enzymes involved in metabolic pathways, including those related to inflammation and cancer progression. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory responses. This inhibition could lead to reduced inflammation and pain relief in various conditions .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity that warrants further exploration for potential use as an antibiotic agent .

Synthetic Applications

The synthesis of 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one involves several synthetic routes that allow for the modification of its structure to enhance biological activity.

Modification Techniques

Various chemical modifications have been employed to optimize the pharmacological profile of this compound. For instance:

Modification TypeDescriptionResulting Activity
HalogenationIntroduction of additional halogensEnhanced lipophilicity
AlkylationAddition of alkyl groupsImproved metabolic stability
HydroxylationAddition of hydroxyl groupsIncreased solubility

These modifications have been systematically studied to identify optimal structures for specific therapeutic targets.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several pyrazol-3-one derivatives, differing primarily in substituents:

Compound Name Substituents (Positions) Key Features Reference
4-Chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one Cl (4), CH₃ (1), Ph (2), CF₃-phenoxymethyl (5) High lipophilicity due to CF₃; potential metabolic stability
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17) Br (4), Cl-Ph (2), CH₃ (1,5) Bromine increases atomic radius; chlorophenyl enhances electron withdrawal
4-(Benzothiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazolyl (4), allyl (2), Ph (1) Benzothiazole introduces aromaticity; allyl group may enhance reactivity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Cl-Ph-S (5), CF₃ (3), CHO (4) Sulfanyl group improves solubility; aldehyde enables further functionalization

Substituent Effects

  • Chloro vs.
  • Trifluoromethyl Phenoxymethyl vs. Benzothiazole: The CF₃-phenoxymethyl group (target compound) enhances lipophilicity, whereas benzothiazole () may improve π-π stacking in crystal structures .
  • Phenyl vs. Fluorophenyl : Fluorophenyl substituents () increase electronegativity and polarity compared to phenyl, affecting solubility and intermolecular interactions .

Physical and Chemical Properties

  • Melting Points : While direct data for the target compound are absent, analogs like Example 76 in exhibit high melting points (252–255°C), suggesting that rigid substituents (e.g., CF₃) may elevate thermal stability .
  • Solubility: The sulfanyl group in ’s compound likely improves aqueous solubility compared to the target compound’s CF₃-phenoxymethyl group, which is highly lipophilic .
  • Crystallinity : Isostructural compounds in crystallize in triclinic systems with planar conformations, implying that bulky substituents (e.g., CF₃) may disrupt packing efficiency .

Biological Activity

4-Chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications of its biological activity based on recent research findings.

Chemical Structure

The compound is characterized by a complex structure featuring a pyrazolone core with various substituents, including a chloro group, a trifluoromethyl group, and a phenoxy moiety. This unique arrangement is believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one exhibit significant antimicrobial properties. For instance, derivatives of pyrazolone have shown notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 12.5 μg/ml to 250 μg/ml, indicating their potential as effective antimicrobial agents .

CompoundMIC (μg/ml)Bacterial Strain
Compound A50S. typhi
Compound B62.5E. coli
Compound C12.5S. aureus

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, particularly due to the presence of the trifluoromethyl group, which has been associated with enhanced biological activity in various drug classes . Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

Anticancer Potential

Emerging studies have suggested that pyrazolone derivatives may possess anticancer properties. Research has shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . For example, compounds with similar structural motifs have demonstrated cytotoxicity against different cancer cell lines.

The biological activity of 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It could interact with various receptors, influencing cellular responses and signaling cascades.
  • Oxidative Stress Reduction : By modulating oxidative stress levels, the compound may protect cells from damage and promote survival.

Case Studies

Several studies have investigated the biological activities of similar pyrazolone derivatives:

  • Study on Antimicrobial Efficacy : A study published in 2021 evaluated various pyrazolone derivatives against multiple bacterial strains. Results indicated that some derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of trifluoromethyl-substituted compounds, demonstrating their ability to reduce inflammatory markers in vitro .
  • Anticancer Activity Assessment : A recent investigation into the cytotoxic effects of pyrazolone derivatives showed promising results against breast cancer cell lines, suggesting a potential role in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one

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